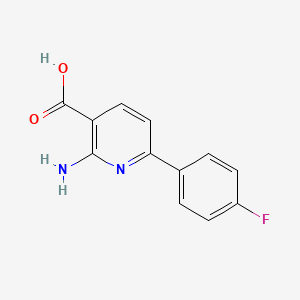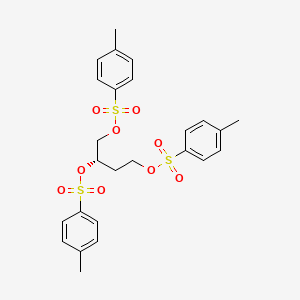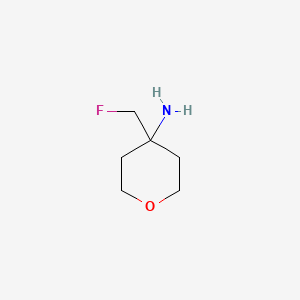![molecular formula C12H14N4O2 B13012672 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid](/img/structure/B13012672.png)
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a unique structure that combines a pyrazolo[1,5-a]pyrazine core with a piperidine-4-carboxylic acid moiety, making it a versatile scaffold for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like cesium carbonate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of fluorescent probes and materials with unique photophysical properties.
Mecanismo De Acción
The mechanism of action of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, this compound can interfere with cellular signaling pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar pyrazolo core but differ in their ring fusion and functional groups.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole, offering different chemical properties and applications.
Uniqueness: 1-(Pyrazolo[1,5-a]pyrazin-4-yl)piperidine-4-carboxylic acid stands out due to its unique combination of a pyrazolo[1,5-a]pyrazine core with a piperidine-4-carboxylic acid moiety. This structure provides a versatile scaffold for various modifications, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C12H14N4O2 |
|---|---|
Peso molecular |
246.27 g/mol |
Nombre IUPAC |
1-pyrazolo[1,5-a]pyrazin-4-ylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H14N4O2/c17-12(18)9-2-6-15(7-3-9)11-10-1-4-14-16(10)8-5-13-11/h1,4-5,8-9H,2-3,6-7H2,(H,17,18) |
Clave InChI |
MXHJFPXEXQJKBR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)O)C2=NC=CN3C2=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butylmethyl(5-oxa-2-azaspiro[3.4]octan-7-yl)carbamate](/img/structure/B13012615.png)
![Sodium 2',7'-dichloro-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-bis(olate)](/img/structure/B13012618.png)
![Ethyl 8-oxobicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012622.png)
![(1S,6R)-3-azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B13012623.png)
![4-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylicacid](/img/structure/B13012632.png)
![(1R,3R)-5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B13012636.png)
![Benzyl 3-[(2-methylpropane-2-sulfinyl)imino]azetidine-1-carboxylate](/img/structure/B13012644.png)
![7-(Chloromethyl)benzo[d]isothiazole](/img/structure/B13012650.png)



![7-Bromopyrido[3,2-d]pyrimidine](/img/structure/B13012679.png)
